molecular formula C15H19N3O2 B2709687 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide CAS No. 1008963-31-2

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide

Katalognummer B2709687
CAS-Nummer: 1008963-31-2
Molekulargewicht: 273.336
InChI-Schlüssel: SDZBTPJTVVTJFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide” is a chemical compound with the molecular formula C12H15N3O2 . It is related to the class of compounds known as quinoxalines .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The compound also contains acetamide and prop-2-enyl groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.2664 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the current resources .

Wissenschaftliche Forschungsanwendungen

Antiviral and Neuroprotective Properties

One study highlights the therapeutic efficacy of a novel anilidoquinoline derivative, closely related to the target compound, in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects, indicating its potential for treating viral encephalitis and other viral infections (Ghosh et al., 2008).

Cardiotonic Activity

Research into dihydropyridazinone derivatives, structurally similar to the compound of interest, has demonstrated their effectiveness as potent positive inotropes. These findings suggest potential applications in developing treatments for heart failure and other cardiac conditions (Robertson et al., 1986).

Structural and Fluorescent Properties

Studies on amide-containing isoquinoline derivatives reveal insights into their structural aspects and properties, including interactions with mineral acids and potential applications in materials science due to their fluorescence capabilities (Karmakar et al., 2007).

Antipsychotic Effects

Research into 7H-naphtho[1,2,3-de]quinolin-7-one derivatives has evaluated their anti-schizophrenia activities, showcasing the potential of these compounds in developing new therapeutic strategies for schizophrenia with high efficacy and low side effects (Moghaddam et al., 2013).

Anticancer and Radioprotective Agents

A study reports the synthesis of novel quinolines, including 4-(quinolin-l-yl) benzenesulfonamide derivatives, which displayed in vitro anticancer activity. Additionally, one compound exhibited in vivo radioprotective activity, suggesting potential applications in cancer treatment and radioprotection (Ghorab et al., 2008).

Neuroprotection Against Cerebral Ischemia

NBQX, an analog of the quinoxalinedione antagonists, has been shown to protect against global ischemia, providing a basis for its potential use as a neuroprotectant in treating cerebral ischemia and other neurodegenerative conditions (Sheardown et al., 1990).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current resources. As with all chemicals, it should be handled with appropriate safety measures .

Eigenschaften

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h4,6-7,13,17H,1,5,8H2,2-3H3,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZBTPJTVVTJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.